molecular formula C18H26O3Si2 B038178 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane CAS No. 122571-17-9

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B038178
CAS No.: 122571-17-9
M. Wt: 346.6 g/mol
InChI Key: BCPXZIHUIDBHCK-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a disiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 4-methoxyphenylmagnesium bromide with dichlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2C6H4(OCH3)MgBr+Cl2Si(CH3)2(C6H4(OCH3))2Si(CH3)2+2MgBrCl2 \text{C}_6\text{H}_4(\text{OCH}_3)\text{MgBr} + \text{Cl}_2\text{Si}(\text{CH}_3)_2 \rightarrow (\text{C}_6\text{H}_4(\text{OCH}_3))_2\text{Si}(\text{CH}_3)_2 + 2 \text{MgBrCl} 2C6​H4​(OCH3​)MgBr+Cl2​Si(CH3​)2​→(C6​H4​(OCH3​))2​Si(CH3​)2​+2MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Substitution: The silicon atoms can participate in substitution reactions, where the methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens or organolithium compounds are typically employed.

Major Products

    Oxidation: The major products are 4-hydroxyphenyl derivatives.

    Substitution: Depending on the substituents introduced, various functionalized siloxanes can be obtained.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the disiloxane backbone provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-hydroxyphenyl)-1,1,3,3-tetramethyldisiloxane
  • 1,3-Bis(4-methylphenyl)-1,1,3,3-tetramethyldisiloxane

Uniqueness

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of methoxy groups, which impart specific electronic and steric properties

Properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXZIHUIDBHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558251
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122571-17-9
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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